molecular formula C16H18ClF3N2OS B2800938 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1209989-46-7

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide

Cat. No.: B2800938
CAS No.: 1209989-46-7
M. Wt: 378.84
InChI Key: SLKIZWVIJVEESR-UHFFFAOYSA-N
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Description

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Sulfanyl Group:

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under controlled conditions.

    Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, cyanides, and amines are commonly employed under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may act by binding to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N2OS/c1-9(2)15(4,8-21)22-14(23)10(3)24-11-5-6-13(17)12(7-11)16(18,19)20/h5-7,9-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKIZWVIJVEESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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